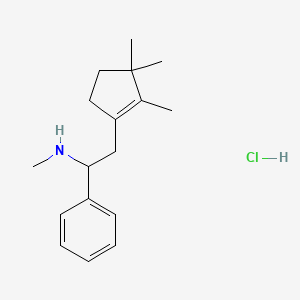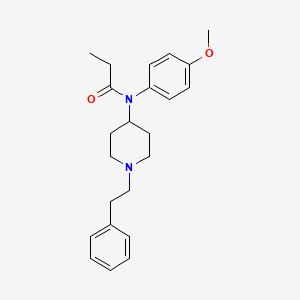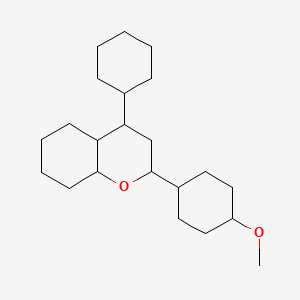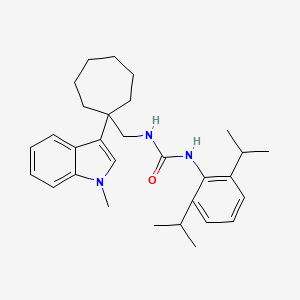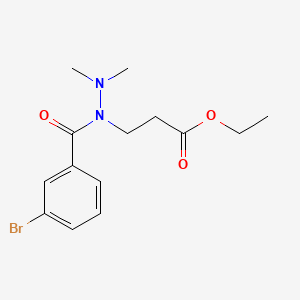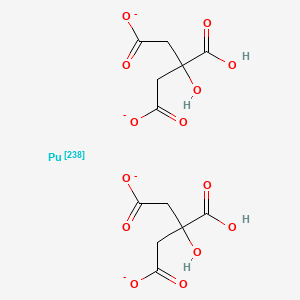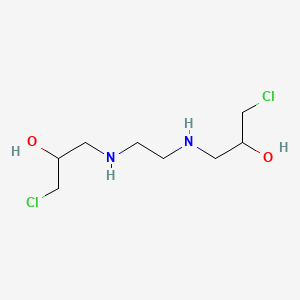
1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two gamma-chloro-beta-hydroxypropylamino groups attached to an ethane backbone. This structure imparts specific chemical properties that make it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane typically involves the reaction of ethylene diamine with epichlorohydrin under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to ensure the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool for studying molecular mechanisms in biological systems.
類似化合物との比較
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: This compound has similar structural features but different chemical properties due to the presence of silicon atoms.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another similar compound with phosphine groups instead of amino groups.
Uniqueness
1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
85111-28-0 |
|---|---|
分子式 |
C8H18Cl2N2O2 |
分子量 |
245.14 g/mol |
IUPAC名 |
1-chloro-3-[2-[(3-chloro-2-hydroxypropyl)amino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C8H18Cl2N2O2/c9-3-7(13)5-11-1-2-12-6-8(14)4-10/h7-8,11-14H,1-6H2 |
InChIキー |
CZJWCCGENCEFPM-UHFFFAOYSA-N |
正規SMILES |
C(CNCC(CCl)O)NCC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




